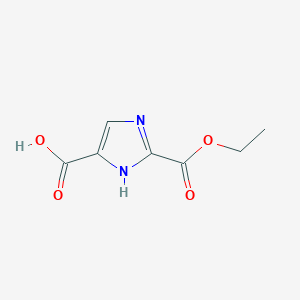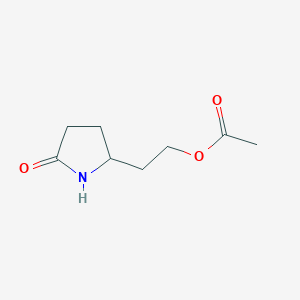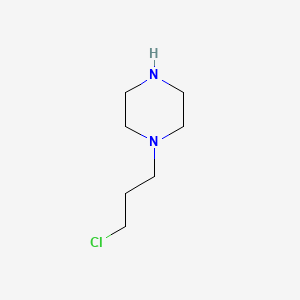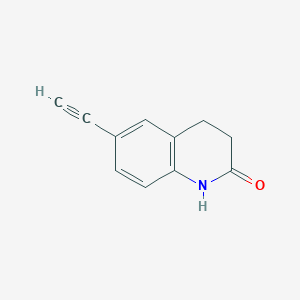
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
6-ethynyl-3,4-dihydroquinolin-2(1H)-one, also known as EHNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EHNA was first synthesized in the 1960s and has since been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
6-ethynyl-3,4-dihydroquinolin-2(1H)-one works by inhibiting the activity of adenosine deaminase, an enzyme that is involved in the breakdown of adenosine. Adenosine is a signaling molecule that is involved in a wide range of physiological processes, including the regulation of the immune system, inflammation, and the cardiovascular system. By inhibiting the activity of adenosine deaminase, this compound increases the levels of adenosine in the body, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of adenosine in the body, which can have a wide range of effects on physiological processes. Adenosine has been shown to have anti-inflammatory properties, and this compound has been shown to inhibit the production of inflammatory cytokines. This compound has also been shown to have a vasodilatory effect, which can help to reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethynyl-3,4-dihydroquinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for use in research. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have some toxicity in certain cell types, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for the study of 6-ethynyl-3,4-dihydroquinolin-2(1H)-one. One potential direction is the development of this compound-based therapies for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Another potential direction is the study of this compound in the context of cancer, as adenosine has been shown to have both pro- and anti-tumor effects. Finally, the development of new this compound analogs with improved efficacy and reduced toxicity could also be a promising area of research.
Conclusion:
This compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound works by inhibiting the activity of adenosine deaminase, an enzyme that is involved in the regulation of the immune system. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. While this compound has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
6-ethynyl-3,4-dihydroquinolin-2(1H)-one has been widely used in scientific research for its potential applications in the field of medicine. It has been shown to inhibit the activity of adenosine deaminase, an enzyme that is involved in the regulation of the immune system. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
6-ethynyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h1,3,5,7H,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZLICSXYULWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


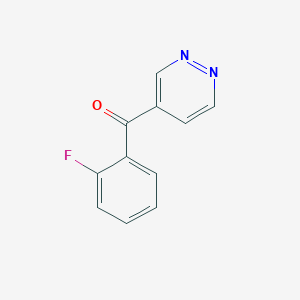

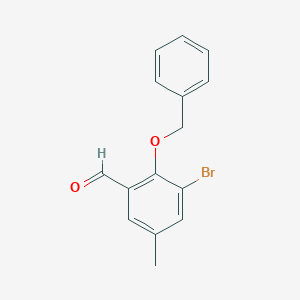
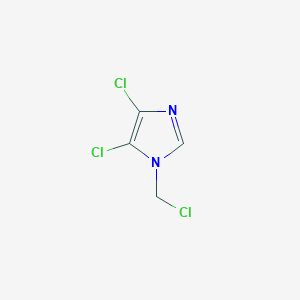

![5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346474.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-](/img/structure/B3346483.png)
![5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346487.png)
